1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine is an organic compound that belongs to the class of thienylamines. This compound is characterized by the presence of a fluorine atom attached to the thienyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine typically involves the reaction of 5-fluoro-2-thiophenecarboxaldehyde with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atom in the thienyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thienyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the thienyl ring enhances the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-fluoro-2-thienyl)ethanone
- 1-(5-fluoro-2-thienyl)methylisopropylamine
- 1-(5-fluoro-2-thienyl)methyl(2-methoxyethyl)amine
Uniqueness
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine stands out due to its unique combination of a fluorine-substituted thienyl ring and a thienylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11ClFNS2 |
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Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10FNS2.ClH/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8;/h1-5,12H,6-7H2;1H |
InChI Key |
CQNGHCBZAQIMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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